N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a trifluoromethyl group, a benzimidazole ring, and a benzodioxepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps. One common method includes the condensation of diamines or amino phenols with trifluoroacetonitrile (CF3CN) to form the benzimidazole core . This is followed by the introduction of the benzodioxepine moiety through cyclization reactions. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The benzimidazole ring can bind to nucleic acids or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-trifluoromethyl benzimidazoles
- 2-trifluoromethyl benzoxazoles
- 2-trifluoromethyl benzothiazoles
Uniqueness
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its unique combination of a trifluoromethyl group, benzimidazole ring, and benzodioxepine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14F3N3O3 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)17-23-12-4-3-11(9-13(12)24-17)22-16(25)10-2-5-14-15(8-10)27-7-1-6-26-14/h2-5,8-9H,1,6-7H2,(H,22,25)(H,23,24) |
InChI Key |
AKJWKDNGNCJJHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(N4)C(F)(F)F)OC1 |
Origin of Product |
United States |
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